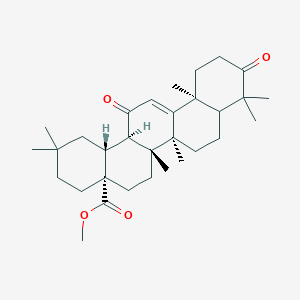

Methyl 3,12-dioxoolean-9(11)-en-28-oate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a polycyclic framework, making it an interesting subject for chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves several steps. One common method includes the reaction of a precursor compound with sodium methylate in methanol and diethyl ether at room temperature . The reaction typically proceeds for about 45 minutes to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions

Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Chemistry

Methyl 3,12-dioxoolean-9(11)-en-28-oate serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create a variety of derivatives that can be used in further chemical research.

Biology

This compound has been studied for its potential bioactive properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of pancreatic cancer cells by inducing apoptosis and downregulating key proteins involved in cell proliferation such as cyclin D1 and survivin .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Cancer Treatment: Its derivatives have demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in cancer cell lines .

- Anti-inflammatory Applications: The compound has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

- Pancreatic Cancer Research:

- Anti-inflammatory Activity:

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its derivatives are employed in formulating pharmaceuticals and other industrial products due to their unique chemical properties.

作用机制

The mechanism of action of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

Bardoxolone methyl: A related compound with similar structural features.

Oleana-2,9 (11)-dien-28-oic acid, 2-cyano-3-hydroxy-12-oxo-, methyl ester: Another structurally similar compound.

Uniqueness

Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate is unique due to its specific arrangement of chiral centers and polycyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

常见问题

Basic Research Questions

Q. What is the optimized synthetic protocol for Methyl 3,12-dioxoolean-9(11)-en-28-oate?

The compound is synthesized via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted dehydrogenation from its benzyl precursor (compound 29 ), yielding 97% as an amorphous solid. Key steps include radical-mediated dehydrogenation under inert conditions, followed by purification via column chromatography. Melting point (264–268°C) and spectroscopic data (IR, NMR, HRMS) confirm purity and structure .

Q. How is this compound characterized structurally?

Characterization relies on:

- 13C NMR : Peaks at δ 200.4 and 178.5 ppm for the 3- and 12-ketone groups, respectively .

- HRMS : Observed [C₃₁H₄₈O₄]+ at m/z 561.3968 (calc. 561.3944) .

- IR : Bands at ~1664 cm⁻¹ (C=O stretch) and ~1782 cm⁻¹ (ester carbonyl) .

Q. What are the critical purity indicators for this compound?

Purity is assessed via:

- Sharp melting point range (264–268°C) .

- Consistent NMR integration ratios (e.g., absence of extraneous proton signals) .

- High-resolution mass spectrometry to confirm molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the role of DDQ in synthesizing this compound?

DDQ acts via a radical ion mechanism :

- Single-electron transfer (SET) from the precursor to DDQ generates a radical cation intermediate.

- Subsequent dehydrogenation forms the α,β-unsaturated ketone system at C9(11) and C12.

- Steric and electronic effects of the rigid polycyclic skeleton favor selective oxidation .

Q. How can researchers optimize lactonization reactions involving this compound (e.g., to form 28,13β-olide derivatives)?

Key considerations:

- Reagent stoichiometry : Excess DDQ may lead to overoxidation; optimized molar ratios (e.g., 1:1.2 substrate:DDQ) improve yield .

- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions at 0–25°C minimize side reactions like epoxidation .

Q. How should spectral data discrepancies (e.g., NMR shifts) be resolved during structural elucidation?

- Comparative analysis : Cross-reference with literature data for analogous triterpenoids (e.g., oleanolic acid derivatives) .

- Computational modeling : Density Functional Theory (DFT)-calculated chemical shifts validate experimental NMR assignments.

- Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl carbon environments .

Q. What strategies mitigate low yields in functionalizing the C28 ester group?

- Protecting group chemistry : Temporarily protect reactive ketones (C3, C12) to direct modifications to C28.

- Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for selective ester hydrolysis or transesterification .

- Microwave-assisted synthesis : Accelerate reaction kinetics for esterification steps .

Q. Methodological Notes

- Synthetic reproducibility : Ensure strict anhydrous conditions during DDQ-mediated reactions to prevent hydrolysis of the methyl ester .

- Analytical validation : Use tandem MS (HRMS/MS) to distinguish isobaric impurities in complex mixtures .

- Data interpretation : Correlate IR carbonyl stretches (1664–1782 cm⁻¹) with X-ray crystallography data (if available) to confirm ketone and ester geometries .

属性

CAS 编号 |

218600-50-1 |

|---|---|

分子式 |

C31H46O4 |

分子量 |

482.7 g/mol |

IUPAC 名称 |

methyl (4aS,6aR,6bS,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19?,21?,24?,28-,29+,30+,31-/m0/s1 |

InChI 键 |

ZSKIWSWEZHHVGY-TWONUWCPSA-N |

SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |

手性 SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C |

规范 SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。